![molecular formula C10H14N6 B13867801 8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that features a triazolo-pyrazine core with a piperidine substituent. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields. The reaction conditions often include microwave irradiation at elevated temperatures, which accelerates the reaction and improves the overall yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazolo-pyrazine compounds.
Applications De Recherche Scientifique
8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in their substituents and overall structure.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a similar pyrazine core but may have different substituents and functional groups.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H14N6 |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
8-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C10H14N6/c11-10-13-9-8(12-4-7-16(9)14-10)15-5-2-1-3-6-15/h4,7H,1-3,5-6H2,(H2,11,14) |
Clé InChI |
VXXTUSYCUKISHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=CN3C2=NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


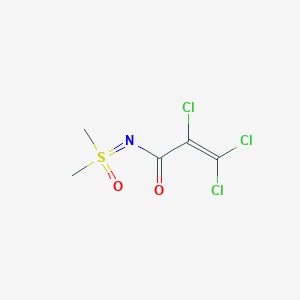
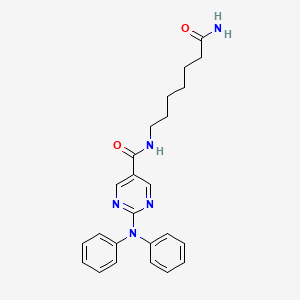

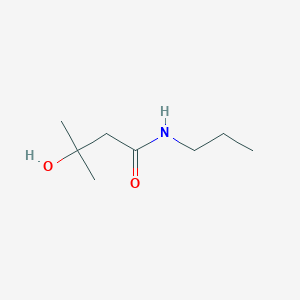
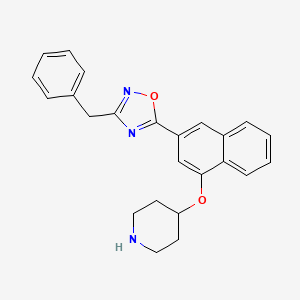

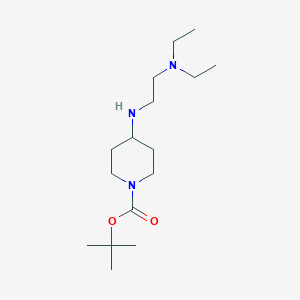


![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)


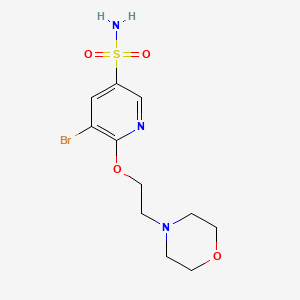
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
